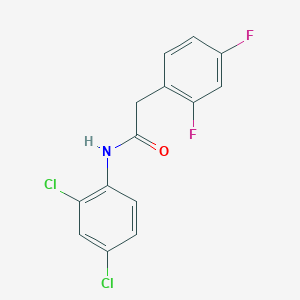

![molecular formula C14H20BrNO2S B5600843 1-[(4-溴-2,5-二甲苯基)磺酰基]氮杂环烷](/img/structure/B5600843.png)

1-[(4-溴-2,5-二甲苯基)磺酰基]氮杂环烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonyl-containing compounds often involves multi-coupling reactions. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with electrophiles to yield unsaturated sulfones, which can further undergo reactions with nucleophiles to produce highly functionalized sulfones. These sulfones can be transformed into enones or dienones, showcasing the synthetic versatility of sulfonyl-containing compounds (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

The structural analysis of compounds similar to 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane reveals interesting features. For example, the synthesis of sulfonylimino-lambda(3)-bromane, which acts as a nitrenoid in aziridination of olefins, highlights the unique bonding and structure of sulfonyl-containing compounds. X-ray crystallographic analyses of such compounds indicate significant structural characteristics that contribute to their reactivity (Ochiai et al., 2007).

Chemical Reactions and Properties

Sulfonyl groups in compounds like 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane play a pivotal role in their reactivity. For instance, sulfone serves as a transient activating group in palladium-catalyzed asymmetric cycloadditions, leading to the synthesis of fused azepines with excellent regioselectivities and stereoselectivities (Liu et al., 2021). Additionally, sulfamoyl azides, which can be generated from secondary amines, react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, showcasing the diverse chemical reactions facilitated by sulfonyl and related groups (Culhane & Fokin, 2011).

Physical Properties Analysis

The physical properties of sulfonyl-containing compounds are influenced by their molecular structure. For instance, azepanium ionic liquids, synthesized using azepane, exhibit properties such as varied liquid temperature ranges and wide electrochemical windows, which are influenced by the nature of the anion and the substituents on the azepanium cation core (Belhocine et al., 2011).

Chemical Properties Analysis

The chemical properties of compounds like 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane are characterized by their reactivity and potential for further functionalization. The presence of sulfonyl groups enables a wide range of chemical transformations, as evidenced by the synthesis of sulfamoyl azides and their subsequent reactions to form triazoles, highlighting the rich chemistry of sulfonyl-containing compounds (Culhane & Fokin, 2011).

科学研究应用

氮杂环烷离子液体合成:氮杂环烷作为合成一系列新的室温离子液体的先驱。离子液体因其低挥发性和溶解多种材料的能力而被认为具有绿色化学潜力。通过与溴代烷或溴代烷氧基烷反应,从氮杂环烷中制备氮杂环烷离子液体,产生了具有显著工业和环境效益的化合物,特别是在缓解聚酰胺工业中二胺副产品处置问题方面 (Belhocine 等人,2011)。

聚合物材料开发:对含有芴基团的磺化聚(亚苯基醚砜)嵌段共聚物的研究显示出在燃料电池应用中具有良好的前景。这些共聚物表现出高质子电导率和机械性能,使其适用于燃料电池膜。在它们的合成中使用双(4-氟苯基)砜和各种二甲基苯基组分证明了砜基化合物在开发先进材料中的多功能性 (Bae 等人,2009)。

有机合成催化:将磺酰亚氨基-lambda(3)-溴烷作为新型亚氨基基团供体开发,展示了磺酰基化合物在促进有机反应中的应用。该化合物在无金属条件下作为烯烃氮杂环化的有效供体,突出了其在室温下合成含氮杂环化合物中的作用。在有机合成中使用此类化合物可以实现更高效和更环保的反应条件 (Ochiai 等人,2007)。

环境应用:基于氮杂环烷衍生物的离子液体也已探索用于萃取和脱硫工艺。例如,关于在室温下催化柴油脱硫的布朗斯特酸性离子液体使用研究表明,此类化合物在降低燃料中硫含量方面具有潜力,从而有助于更清洁的能源生产过程 (Gao 等人,2010)。

属性

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2S/c1-11-10-14(12(2)9-13(11)15)19(17,18)16-7-5-3-4-6-8-16/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLCCNYRVLNZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)

![3-{[(3-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5600770.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5600774.png)

![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)

![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)

![2-(2,6-dichlorobenzyl)-5-[(4,4-difluoropiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5600812.png)

![3-{[(1S*,5R*)-3-(3-phenylpropyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5600831.png)

![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)

![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5600863.png)